Diafenthiuron Diafenthiuron Diafenthiuron is an aromatic ether that is 1,3-diisopropyl-5-phenoxybenzene in which the hydrogen atom at position 2 is substituted by a (tert-butylcarbamothioyl)nitrilo group. An agricultural proinsecticide which is used to control mites, aphids and whitefly in cotton. It has a role as an oxidative phosphorylation inhibitor and a proinsecticide. It is a thiourea acaricide, a thiourea insecticide and an aromatic ether. It derives from a diphenyl ether. Diafenthiuron was introduced by Ciba-Geigy in 1990 as an insecticide and acaricide.
Brand Name: Vulcanchem
CAS No.: 80060-09-9
VCID: VC0039198
InChI: InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)
SMILES: CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Molecular Formula: C23H32N2OS
Molecular Weight: 384.6 g/mol

Diafenthiuron

CAS No.: 80060-09-9

Main Products

VCID: VC0039198

Molecular Formula: C23H32N2OS

Molecular Weight: 384.6 g/mol

Diafenthiuron - 80060-09-9

CAS No. 80060-09-9
Product Name Diafenthiuron
Molecular Formula C23H32N2OS
Molecular Weight 384.6 g/mol
IUPAC Name 1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea
Standard InChI InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)
Standard InChIKey WOWBFOBYOAGEEA-UHFFFAOYSA-N
Isomeric SMILES CC(C)C1=CC(=CC(=C1NC(=NC(C)(C)C)S)C(C)C)OC2=CC=CC=C2
SMILES CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Canonical SMILES CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Melting Point 146.0 °C
Description Diafenthiuron is an aromatic ether that is 1,3-diisopropyl-5-phenoxybenzene in which the hydrogen atom at position 2 is substituted by a (tert-butylcarbamothioyl)nitrilo group. An agricultural proinsecticide which is used to control mites, aphids and whitefly in cotton. It has a role as an oxidative phosphorylation inhibitor and a proinsecticide. It is a thiourea acaricide, a thiourea insecticide and an aromatic ether. It derives from a diphenyl ether. Diafenthiuron was introduced by Ciba-Geigy in 1990 as an insecticide and acaricide.
Solubility 1.56e-07 M
Synonyms cga106630;n-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-n’-(1,1-dimethylethyl)-thioure;n-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-n’-(1,1-dimethylethyl)thiourea;DIAFENTHIURON;1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea;3-(2,6-diisopropyl-4-
Reference 1. Wang L, Zhao P, Zhang F, Du F, Pan C. Diafenthiuron residue and decline in pakchoi and soil under field application. Ecotoxicol Environ Saf. 2012 May;79:75-79. doi: 10.1016/j.ecoenv.2011.12.002. Epub 2011 Dec 22. PMID: 22195761.

2. Kayser H, Eilinger P. Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity. Pest Manag Sci. 2001 Oct;57(10):975-80. doi: 10.1002/ps.360. PMID: 11695192.

3. Riaz-Ul-Haq M, Javeed R, Iram S, Rasheed MA, Amjad M, Iqbal F. Effect of Diafenthiuron exposure under short and long term experimental conditions on hematology, serum biochemical profile and elemental composition of a non-target organism, Labeo rohita. Environ Toxicol Pharmacol. 2018 Sep;62:40-45. doi: 10.1016/j.etap.2018.06.006. Epub 2018 Jun 22. PMID: 29957367.

4. Keum YS, Liu KH, Seo JS, Kim JH, Kim K, Kim YH, Kim PJ. Dissipation of foliar residues of diafenthiuron and its metabolites. Bull Environ Contam Toxicol. 2002 Jun;68(6):845-51. doi: 10.1007/s00128-002-0032-7. PMID: 12012060.

5. Stanley J, Chandrasekaran S, Preetha G, Kuttalam S. Toxicity of diafenthiuron to honey bees in laboratory, semi-field and field conditions. Pest Manag Sci. 2010 May;66(5):505-10. doi: 10.1002/ps.1900. PMID: 20069631.
PubChem Compound 3034380
Last Modified Nov 11 2021
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